Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate
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Overview
Description
Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate is a heterocyclic compound with the molecular formula C₁₂H₂₂N₂O₂. It is part of the diazabicyclo family, which is known for its unique bicyclic structure that includes nitrogen atoms. This compound is used in various research and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate typically involves the reaction of neopentyl alcohol with 3,8-diazabicyclo[4.2.0]octane-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
3,8-Diazabicyclo[3.2.1]octane: Another member of the diazabicyclo family with a different ring structure.
2,5-Diazabicyclo[2.2.2]octane: Known for its use in organic synthesis and catalysis
Uniqueness
Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate is unique due to its specific bicyclic structure and the presence of neopentyl groups, which confer distinct chemical properties and reactivity compared to other diazabicyclo compounds .
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
2,2-dimethylpropyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)8-16-11(15)14-5-4-9-6-13-10(9)7-14/h9-10,13H,4-8H2,1-3H3 |
InChI Key |
RLOYSVWUHHDAHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC(=O)N1CCC2CNC2C1 |
Origin of Product |
United States |
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